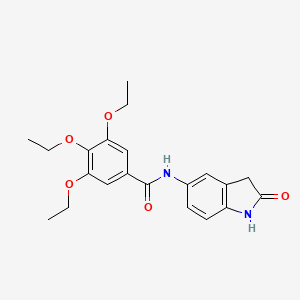

3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide

CAS No.: 921774-93-8

Cat. No.: VC4882079

Molecular Formula: C21H24N2O5

Molecular Weight: 384.432

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921774-93-8 |

|---|---|

| Molecular Formula | C21H24N2O5 |

| Molecular Weight | 384.432 |

| IUPAC Name | 3,4,5-triethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |

| Standard InChI | InChI=1S/C21H24N2O5/c1-4-26-17-10-14(11-18(27-5-2)20(17)28-6-3)21(25)22-15-7-8-16-13(9-15)12-19(24)23-16/h7-11H,4-6,12H2,1-3H3,(H,22,25)(H,23,24) |

| Standard InChI Key | XASZTIGHVWFTCZ-UHFFFAOYSA-N |

| SMILES | CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Introduction

Chemical Structure and Properties

Structural Characteristics

3,4,5-Triethoxy-N-(2-oxoindolin-5-yl)benzamide is a synthetic benzamide derivative characterized by a central benzene ring substituted with three ethoxy groups at positions 3, 4, and 5. The amide functional group links this aromatic system to a 2-oxoindolin-5-yl moiety, which introduces a heterocyclic indolinone structure. The compound’s molecular formula is C₂₁H₂₄N₂O₅, with a molecular weight of 384.432 g/mol.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS No. | 921774-93-8 |

| IUPAC Name | 3,4,5-Triethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |

| Molecular Formula | C₂₁H₂₄N₂O₅ |

| Molecular Weight | 384.432 g/mol |

| SMILES | CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

| InChI Key | XASZTIGHVWFTCZ-UHFFFAOYSA-N |

The compound’s solubility and stability data remain under investigation, though its logP value (estimated at ~2.0) suggests moderate lipophilicity, which may influence its pharmacokinetic profile.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide typically involves a multi-step protocol:

-

Preparation of 3,4,5-Triethoxybenzoic Acid: The starting material is derived from gallic acid via sequential ethylation using ethyl bromide or iodide in the presence of a base such as potassium carbonate.

-

Activation to Acid Chloride: The benzoic acid derivative is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

-

Amidation Reaction: The acid chloride is coupled with 5-amino-2-oxoindoline using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or HATU in dimethylformamide (DMF). Triethylamine (TEA) is often added to scavenge HCl generated during the reaction.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Ethylation of Gallic Acid | EtBr, K₂CO₃, acetone, reflux | 85–90% |

| Acid Chloride Formation | SOCl₂, reflux, 4h | 95% |

| Amidation | DCC, DMF, rt, 12h | 80–85% |

Industrial-scale production may employ continuous flow reactors to enhance efficiency and reduce reaction times.

Analytical Characterization

Spectroscopic Methods

The compound’s structural elucidation relies on advanced analytical techniques:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Peaks at δ 1.2–1.4 ppm (triplets for ethoxy -CH₂CH₃), δ 3.4–4.1 ppm (methylene groups), and δ 6.8–7.5 ppm (aromatic protons).

-

¹³C NMR: Signals corresponding to carbonyl carbons (~168 ppm) and quaternary carbons in the indolinone ring.

-

-

Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 385.1 [M+H]⁺, consistent with the molecular formula.

| Target | Proposed Mechanism |

|---|---|

| Tubulin | Inhibition of polymerization |

| Heat Shock Protein 90 | Disruption of client protein folding |

| Reactive Oxygen Species | Scavenging of free radicals |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume